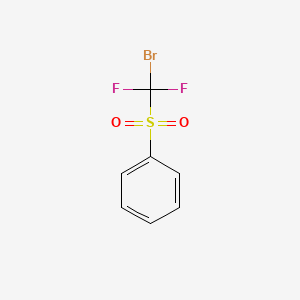

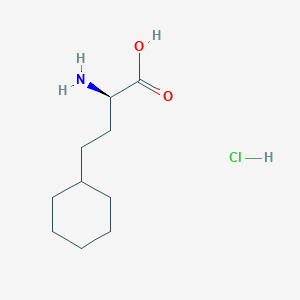

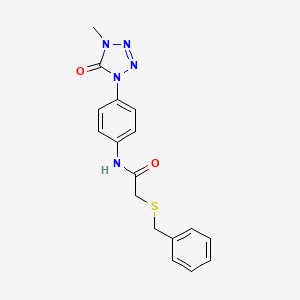

8-Bromo-1,7-dimethyl-3H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "8-Bromo-1,7-dimethyl-3H-purine-2,6-dione" is not directly mentioned in the provided papers, but related compounds with similar structures have been studied. These compounds are derivatives of purine diones, which are of interest due to their potential biological activities. For instance, derivatives with broncholytic activity have been synthesized by alkylation of 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, indicating the versatility of purine dione derivatives in medicinal chemistry .

Synthesis Analysis

The synthesis of purine dione derivatives involves alkylation reactions. For example, 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be alkylated with alkyl halides in the presence of potassium carbonate in DMF or by reacting its sodium salt with alkyl iodides or hydroxyalkyl iodides . These methods could potentially be adapted for the synthesis of "8-Bromo-1,7-dimethyl-3H-purine-2,6-dione" by choosing appropriate halides and reaction conditions.

Molecular Structure Analysis

The molecular structure of purine dione derivatives is characterized by the presence of a purine ring system. The crystal structure of a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, reveals a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring . This information provides insight into the possible conformations that "8-Bromo-1,7-dimethyl-3H-purine-2,6-dione" might adopt.

Chemical Reactions Analysis

The reactivity of purine dione derivatives can be inferred from the reactions they undergo. For instance, 2-substituted oxiranes can react with 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to yield hydroxyalkyl derivatives . This suggests that "8-Bromo-1,7-dimethyl-3H-purine-2,6-dione" may also participate in similar reactions, potentially leading to a variety of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine dione derivatives can be complex due to their intermolecular interactions. A quantitative investigation of 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione showed that its crystal packing is stabilized by hydrogen bonds and electrostatic energy contributions . These findings suggest that "8-Bromo-1,7-dimethyl-3H-purine-2,6-dione" may exhibit similar properties, with its bromine substituents potentially influencing its intermolecular interactions and stability.

Aplicaciones Científicas De Investigación

Unusual Reaction and Chemical Analysis

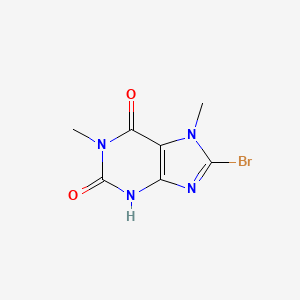

- A study by Khaliullin and Shabalina (2020) explored the reaction of 8-bromo-1,7-dimethyl-3H-purine-2,6-dione with trisamine, leading to unexpected products due to the initial reaction with DMF. This highlighted its reactivity and potential for novel compound synthesis (Khaliullin & Shabalina, 2020).

Structural Characterization and Impurity Analysis

- Desai, Patel, and Gabhe (2011) employed high-performance liquid chromatography and mass spectral data to characterize impurities in samples containing 8-chlorotheophylline, a related compound. This research provides insights into the analytical methods applicable to similar purine derivatives (Desai, Patel, & Gabhe, 2011).

Receptor Affinity and Pharmacological Evaluation

- Chłoń-Rzepa et al. (2013) synthesized 8-aminoalkyl derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, demonstrating their potential as ligands for serotonin receptors with psychotropic activity. This study underscores the relevance of purine derivatives in neuropharmacology (Chłoń-Rzepa et al., 2013).

Intermolecular Interactions and Material Design

- Shukla et al. (2020) conducted a detailed quantitative analysis of intermolecular interactions in a xanthine derivative closely related to 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione, offering insights into the potential applications of this class of molecules in new material design (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Synthesis Methods and Antidepressant Properties

- Khaliullin et al. (2018) synthesized a compound related to 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione, revealing its antidepressant properties. This points to the potential of purine derivatives in the development of new antidepressant drugs (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Propiedades

IUPAC Name |

8-bromo-1,7-dimethyl-3H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)10-7(14)12(2)5(3)13/h1-2H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBVBOKLNFUGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC(=O)N(C2=O)C)N=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-1,7-dimethyl-3H-purine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)

![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3011380.png)

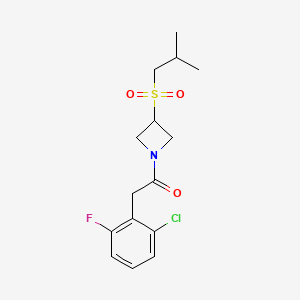

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3011384.png)

![2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011386.png)